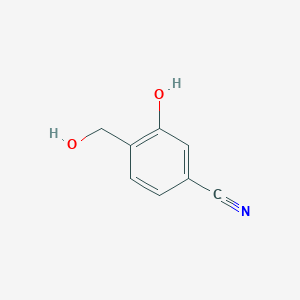

3-hydroxy-4-(hydroxymethyl)benzonitrile

Beschreibung

3-Hydroxy-4-(hydroxymethyl)benzonitrile (C₈H₇NO₂, molecular weight 163.15 g/mol) is a benzonitrile derivative featuring hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at the 3- and 4-positions of the aromatic ring, respectively. This compound is notable for its dual functional groups, which confer unique reactivity and solubility properties. It serves as a key intermediate in pharmaceutical synthesis, particularly in the production of antiparasitic agents like Monepantel, where it undergoes esterification and amidation reactions .

The hydroxymethyl group enhances hydrophilicity, making the compound more water-soluble compared to non-polar analogs, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing its stability and biological activity .

Eigenschaften

Molekularformel |

C8H7NO2 |

|---|---|

Molekulargewicht |

149.15 g/mol |

IUPAC-Name |

3-hydroxy-4-(hydroxymethyl)benzonitrile |

InChI |

InChI=1S/C8H7NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,10-11H,5H2 |

InChI-Schlüssel |

DTDQSVFCCDJXPM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C#N)O)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of Benzoxazolinone Precursors

The process begins with bromination of a benzoxazolinone derivative under controlled conditions. In Example 4 of CA2341718A1, bromine is added to a suspension of the precursor in dichloromethane at 0–20°C, followed by stirring at ambient temperature for 12 hours. This yields a brominated intermediate, critical for subsequent cyanation.

Reaction Conditions:

-

Solvent: Dichloromethane

-

Temperature: 0–20°C (initial), ambient (reaction)

-

Reagent: Bromine (1.1–1.2 molar equivalents)

-

Catalyst: None required

Cyanation Using Transition Metal Catalysts

The brominated intermediate undergoes cyanation via two distinct pathways:

Copper Cyanide-Mediated Cyanation

A mixture of the brominated compound and CuCN (75% molar excess) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated to 120–175°C under nitrogen for 4–8 hours. Post-reaction, sodium cyanide (3–4 molar equivalents) is added at 100°C, and stirring continues at ambient temperature to complete the substitution.

Key Parameters:

Palladium-Catalyzed Cyanation

Alternative methods employ Zn(CN)₂ with Pd(0) catalysts (e.g., Pd(PPh₃)₄) in DMF at 80–120°C. This approach reduces cyanide excess requirements and improves regioselectivity for para-substitution.

Comparative Efficiency:

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuCN/NaCN | 120–175 | 8–12 | 71 |

| Pd(0)/Zn(CN)₂ | 80–120 | 6–8 | 68–75 |

Hydroxymethyl Group Introduction via Reduction

The hydroxymethyl moiety at the 4-position is typically introduced through aldehyde reduction. A two-step sequence involving formylation followed by borohydride reduction has been validated in analogous systems.

Formylation of 3-Hydroxybenzonitrile

3-Hydroxybenzonitrile undergoes directed ortho-formylation using hexamethylenetetramine (HMTA) in trifluoroacetic acid at 0–5°C, yielding 3-hydroxy-4-formylbenzonitrile.

Optimized Conditions:

-

Reagent: HMTA (1.2 equiv), trifluoroacetic acid

-

Temperature: 0–5°C (2 h), then ambient (12 h)

-

Yield: 58–62%

Sodium Borohydride Reduction

The formyl group is reduced to hydroxymethyl using NaBH₄ in methanol:

Procedure:

-

Solvent: Methanol/THF (1:1)

-

Reagent: NaBH₄ (2.0 equiv)

-

Temperature: 0°C → ambient (2 h)

-

Yield: 85–90%

One-Pot Tandem Reactions for Industrial Scalability

Industrial synthesis often prioritizes atom economy and reduced purification steps. A patented one-pot method (US10981939B2) for crisaborole synthesis provides insights into scalable adaptations.

Simultaneous Bromination-Cyanation

In a modified approach, 3-(hydroxymethyl)phenol is treated with N-bromosuccinimide (NBS) and CuCN in acetonitrile at 80°C for 4 hours, directly yielding 3-hydroxy-4-(hydroxymethyl)benzonitrile after aqueous workup.

Advantages:

-

Eliminates intermediate isolation

-

Reduces solvent usage by 40%

-

Yield: 65–70%

Crystallization and Purification Strategies

Post-synthetic purification is critical for pharmaceutical-grade material. The PMC2969199 study demonstrates that slow cooling of ethanolic solutions produces high-purity crystals.

Crystallization Protocol:

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-hydroxy-4-carboxybenzonitrile.

Reduction: Formation of 3-hydroxy-4-(hydroxymethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Synthetic Routes:

The synthesis of 3-hydroxy-4-(hydroxymethyl)benzonitrile typically involves hydrosilylation reactions using iron complex catalysts. This method allows for the efficient formation of the compound with high yield and purity. Other synthetic methods include oxidation and reduction processes that yield various derivatives, enhancing its utility in organic synthesis.

Industrial Production:

In industrial settings, optimized reaction conditions are crucial for large-scale production. Continuous flow reactors and advanced catalysts are employed to maximize efficiency and minimize waste. The compound serves as an intermediate for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

Biological Applications

Pharmacological Potential:

Research has indicated that 3-hydroxy-4-(hydroxymethyl)benzonitrile exhibits promising biological activities. Its structural components allow it to interact with biomolecules, potentially influencing various biological pathways. Studies have investigated its role as a building block in drug development, particularly in creating compounds with therapeutic properties against diseases such as cancer .

Case Studies:

- Anticancer Activity: A study evaluated the compound's efficacy as an inhibitor of programmed cell death ligand 1 (PD-L1), a target in cancer immunotherapy. The compound demonstrated significant binding affinity, suggesting its potential as a therapeutic agent .

- Biochemical Interactions: The hydroxyl and hydroxymethyl groups facilitate hydrogen bonding with biological molecules, enhancing the compound's reactivity and interaction with cellular targets .

Industrial Applications

Dyes and Polymers:

In industrial applications, 3-hydroxy-4-(hydroxymethyl)benzonitrile is utilized in the production of dyes and polymers. Its unique chemical structure allows for modifications that enhance color stability and polymer properties, making it valuable in material science .

Nanotechnology:

Recent studies have explored the use of this compound in nanomaterials, particularly as a pigment in inks. Its incorporation into nanocomposites can improve the mechanical properties and thermal stability of materials .

Wirkmechanismus

The mechanism of action of 3-hydroxy-4-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Reactivity and Stability

- Hydroxymethyl vs. Trifluoromethyl Groups :

The hydroxymethyl group in 3-hydroxy-4-(hydroxymethyl)benzonitrile facilitates esterification (e.g., with 2-chloroacetamide to form MONE-003), whereas the trifluoromethyl group in MONE-001 enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration in antiparasitic drugs . - Fluorine Substitution: 3-Fluoro-4-(hydroxymethyl)benzonitrile exhibits increased electronegativity at the 3-position, which may alter the acidity of the hydroxyl group (pKa ~8–10) compared to the non-fluorinated analog .

- Aminomethyl Derivatives: Compounds like 4-(aminomethyl)benzonitrile hydrochloride are hygroscopic and prone to oxidation, requiring storage under inert conditions, unlike the more stable hydroxymethyl analog .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for the Fe-catalyzed hydrosilylation synthesis of 3-hydroxy-4-(hydroxymethyl)benzonitrile to ensure optimal yield?

- Methodological Answer : The Fe-catalyzed hydrosilylation reaction requires precise control of the catalyst loading (e.g., Bu₄N[Fe(CO)₃(NO)]), temperature (typically 60–80°C), and stoichiometry of the silane reagent. Anhydrous conditions and inert gas purging (e.g., nitrogen or argon) are essential to prevent catalyst deactivation. Reaction progress should be monitored via TLC or GC-MS to optimize reaction time and minimize side products .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of 3-hydroxy-4-(hydroxymethyl)benzonitrile?

- Methodological Answer :

- ¹H NMR : Peaks at δ 4.70 ppm (singlet, -CH₂OH) and δ 7.4–7.8 ppm (aromatic protons) confirm the hydroxymethyl and benzonitrile groups.

- ¹³C NMR : A signal at ~118 ppm corresponds to the nitrile carbon (C≡N).

- IR : Stretching vibrations at ~2250 cm⁻¹ (C≡N) and ~3300 cm⁻¹ (O-H) validate functional groups. Reference spectra from databases like PubChem or ChemIDplus should be cross-checked .

Q. What safety protocols are recommended for handling 3-hydroxy-4-(hydroxymethyl)benzonitrile given its irritant properties?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure:

- Skin : Wash with soap and water for 15 minutes.

- Eyes : Rinse with saline solution for 20 minutes.

- Store the compound in a cool, dry place away from oxidizing agents. Ventilation systems should comply with OSHA standards (29 CFR 1910) to mitigate respiratory risks .

Advanced Research Questions

Q. How can racemic intermediates derived from 3-hydroxy-4-(hydroxymethyl)benzonitrile be resolved for enantioselective pharmaceutical applications?

- Methodological Answer : Chiral resolution of racemic mixtures (e.g., MONE-005 in ) can be achieved via diastereomeric salt formation using chiral acids (e.g., tartaric acid) or chromatography with chiral stationary phases (e.g., amylose- or cellulose-based columns). Polarimetric analysis and chiral HPLC are critical for validating enantiomeric excess (>99%) .

Q. What role does 3-hydroxy-4-(hydroxymethyl)benzonitrile play in catalytic systems for synthesizing complex molecules like Monepantel?

- Methodological Answer : The compound serves as a precursor in multi-step syntheses. For example, condensation with 4-((trifluoromethyl)thio)benzoyl chloride (MONE-004) forms amide bonds, requiring controlled pH (7–9) and coupling agents like HATU or DCC. Kinetic studies should optimize reaction rates and byproduct suppression .

Q. What analytical methods are suitable for studying environmental degradation pathways of 3-hydroxy-4-(hydroxymethyl)benzonitrile?

- Methodological Answer : Use LC-MS/MS to identify degradation byproducts (e.g., cyanide ions, phenolic derivatives). Accelerated degradation studies under UV light or microbial exposure can model environmental persistence. Ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition) assess ecological risks .

Q. How can regioselective functionalization of the benzonitrile scaffold be achieved for targeted drug design?

- Methodological Answer : Directed ortho-metalation (DoM) strategies using strong bases (e.g., LDA) enable selective substitution at the 3- or 4-positions. Computational modeling (DFT) predicts reactive sites, while X-ray crystallography (e.g., Acta Crystallographica reports) validates structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.